molecular formula C20H22N4O4 B2548246 N-benzyl-2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide CAS No. 921467-41-6

N-benzyl-2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide

Cat. No.: B2548246
CAS No.: 921467-41-6
M. Wt: 382.42
InChI Key: JRWWVQBPWPILRD-UHFFFAOYSA-N
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Description

"N-benzyl-2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide" is an organic compound featuring a complex structure. Its unique scaffold positions it as an interesting candidate in the fields of medicinal and synthetic chemistry.

Properties

IUPAC Name

N-benzyl-2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O4/c1-4-14-11-22-18-16(17(14)28-3)19(26)24(20(27)23(18)2)12-15(25)21-10-13-8-6-5-7-9-13/h5-9,11H,4,10,12H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRWWVQBPWPILRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C2C(=C1OC)C(=O)N(C(=O)N2C)CC(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: To synthesize this compound, a multi-step process is generally employed:

  • Starting Materials: : The synthesis often begins with readily available pyrido[2,3-d]pyrimidine derivatives.

  • Formation of the Core Structure: : The pyrido[2,3-d]pyrimidine core is typically constructed via cyclization reactions.

  • Functional Group Modifications:

  • Acylation Reaction: : Finally, N-benzylation and acetamide formation occur via standard acylation procedures.

Industrial Production Methods: Scaling up this synthesis for industrial production involves optimizing reaction conditions such as temperature, solvent choice, and catalysts to enhance yield and purity. Continuous flow reactors are sometimes employed for better control over reaction parameters and improved scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions including:

  • Oxidation: : Can be oxidized to form corresponding N-oxides.

  • Reduction: : Selective reduction to modify specific functional groups.

  • Substitution: : Electrophilic or nucleophilic substitution at specific positions on the core structure.

Common Reagents and Conditions:
  • Oxidation: : Hydrogen peroxide or peracids.

  • Reduction: : Lithium aluminium hydride or catalytic hydrogenation.

  • Substitution: : Halogenating agents, organometallic reagents, and strong nucleophiles.

Major Products: The primary products depend on the reaction type but may include N-oxides, reduced amine derivatives, or substituted pyrimidine analogs.

Scientific Research Applications

This compound finds diverse applications across various scientific domains:

  • Chemistry: : Used as an intermediate in organic synthesis.

  • Biology: : Investigated for its potential as a ligand in biochemical assays.

  • Medicine: : Explored for its pharmacological activities, such as antimicrobial or anticancer properties.

  • Industry: : Utilized in the development of materials with specific physical or chemical properties.

Mechanism of Action

The compound's mechanism of action typically involves interaction with specific molecular targets:

  • Enzymatic Inhibition: : May act as an inhibitor for certain enzymes by binding to active sites.

  • Receptor Modulation: : Can modulate receptor activities, influencing biological pathways.

  • Pathways Involved: : Involves pathways related to signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Compared to structurally related compounds such as other pyrimidine derivatives, N-benzyl-2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide stands out due to its unique combination of functional groups which confer distinct chemical and biological properties.

Similar Compounds:
  • Pyrido[2,3-d]pyrimidine: : Base structure with different substituents.

  • N-benzylacetamides: : Varied substitution on the benzyl group.

  • Methoxy-ethyl derivatives: : Different positioning of methoxy and ethyl groups on the core scaffold.

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